molecular formula C13H14N4O3 B4283053 4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid

4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid

Cat. No. B4283053
M. Wt: 274.28 g/mol
InChI Key: NGNJHRYARNHMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid, also known as OTB, is a synthetic compound that has been studied for its potential applications in scientific research. OTB is a member of the triazole family of compounds, which have been found to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of certain signaling pathways involved in cell growth and survival. 4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid has also been found to have neuroprotective effects, protecting neurons from damage and death in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid in lab experiments include its high potency and selectivity, its ability to modulate multiple signaling pathways, and its potential for use as a lead compound in the development of new drugs. The limitations of using 4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid in lab experiments include its limited solubility in aqueous solutions, its potential for off-target effects, and the need for further studies to fully understand its mechanism of action.

Future Directions

For research on 4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid include the development of new analogs with improved properties, the identification of additional targets and signaling pathways affected by 4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid, and the evaluation of its efficacy and safety in animal models and clinical trials. 4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid may also be studied for its potential applications in other areas, such as inflammation and immune system disorders.

Scientific Research Applications

4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid has been found to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer therapies. In neuroscience, 4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, 4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}butanoic acid has been used as a lead compound in the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

4-oxo-4-[4-(1,2,4-triazol-1-ylmethyl)anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-12(5-6-13(19)20)16-11-3-1-10(2-4-11)7-17-9-14-8-15-17/h1-4,8-9H,5-7H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNJHRYARNHMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.